molecular formula C18H14N2 B1583575 4-(9H-Carbazol-9-yl)aniline CAS No. 52708-37-9

4-(9H-Carbazol-9-yl)aniline

Cat. No. B1583575
Key on ui cas rn: 52708-37-9
M. Wt: 258.3 g/mol
InChI Key: DEVUXRBOPYDIDJ-UHFFFAOYSA-N
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Patent
US08518559B2

Procedure details

4-(9H-carbazol-9-yl)benzenamine (A) was prepared through the Ullmann Reaction following the procedures reported in the literature (Macromolecules 2004, 37, 5531-5537). A mixture of 4-iodobenzenamine (2.19 g, 10 mmol), copper (I) oxide (2.18 g, 20 mmol) and carbazole (3.35 g, 20 mmol) in 40 ml 1-phenoxybenzene was heated to 190° C. in an oil bath for 24 h under N2 atmosphere. The reaction mixture was cooled to room temperature and then filtered by fast silica gel column to remove excess copper complex and 1-phenoxybenzene. The filtrate was evaporated to dryness and passed through a silica gel column using hexane and ethyl acetate mixture (6:1) as eluent to give product, yielding 2.37 g (92%). 1H NMR (400 MHz, CDCl3): δ(ppm) 8.164-8.144 (d, J=8.0 Hz, 2H), 7.432-7.395 (t, J=8.0 Hz, 2H), 7.353-7.277 (m, 6H), 6.912-6.891 (d, J=7.6 Hz, 2H), 4.019 (w, 2H).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[CH:9]1[C:21]2[NH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1>O(C1C=CC=CC=1)C1C=CC=CC=1.[Cu-]=O>[CH:18]1[C:19]2[N:20]([C:2]3[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=3)[C:21]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N
Name
Quantity
3.35 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
40 mL
Type
solvent
Smiles
O(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.18 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered by fast silica gel column
CUSTOM
Type
CUSTOM
Details
to remove excess copper complex and 1-phenoxybenzene
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give product
CUSTOM
Type
CUSTOM
Details
yielding 2.37 g (92%)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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